
6-chloro-1H-indole-2-carboxamide
Overview
Description
6-chloro-1H-indole-2-carboxamide is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties . The presence of a carboxamide group at the 2-position and a chlorine atom at the 6-position of the indole ring gives this compound unique chemical and biological properties.
Mechanism of Action
Target of Action
The primary target of 6-chloro-1H-indole-2-carboxamide is the brain-type glycogen phosphorylase (PYGB) . PYGB plays a crucial role in glycogenolysis, which is the process of breaking down glycogen into glucose. This process is particularly important in the brain, where glucose is the primary energy source .
Mode of Action
This compound interacts with its target, PYGB, by inhibiting its activity . The presence of the carboxamide moiety in indole derivatives, such as this compound, allows it to form hydrogen bonds with a variety of enzymes and proteins, inhibiting their activity .
Biochemical Pathways
The inhibition of PYGB by this compound affects the glycogenolysis pathway. This results in a decrease in the breakdown of glycogen into glucose, thereby affecting the energy metabolism in brain cells .
Pharmacokinetics
It is noted that the compound has high blood-brain barrier permeability , which suggests that it can readily enter the brain to exert its effects.
Result of Action
The inhibition of PYGB by this compound leads to a reduction in the level of ATP in brain cells after ischemia, an improvement in cellular energy metabolism, a downregulation of the degree of extracellular acidification, and an improvement in metabolic acidosis . It also increases the level of mitochondrial aerobic energy metabolism during brain cell reperfusion, reduces anaerobic glycolysis, and inhibits apoptosis and the expression of apoptosis-related proteins .
Action Environment
The action of this compound is influenced by the hypoxic-ischemic environment in the brain. In a study, it was found that the compound could alleviate the hypoxia/reoxygenation (H/R) injury of astrocytes by improving cell viability and reducing LDH leakage rate, intracellular glucose, and post-ischemic ROS level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1H-indole-2-carboxamide typically involves the transformation of indole-2-carboxylic acid to its corresponding carboxamide derivative. One common method involves the use of carbonyldiimidazole (CDI) and ammonia or hydrazine hydrate to convert indole-2-carboxylic acid to indole-2-carboxamide . The reaction is usually carried out in a suitable solvent such as tetrahydrofuran (THF) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
6-chloro-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Manganese dioxide in carbon tetrachloride.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
Scientific Research Applications
Biology: Investigated for its role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Comparison with Similar Compounds
6-chloro-1H-indole-2-carboxamide can be compared with other indole derivatives to highlight its uniqueness:
Similar Compounds: Indole-2-carboxamide, 5-chloro-1H-indole-2-carboxamide, and 7-chloro-1H-indole-2-carboxamide.
Uniqueness: The presence of a chlorine atom at the 6-position and a carboxamide group at the 2-position gives this compound distinct chemical and biological properties.
Biological Activity
6-Chloro-1H-indole-2-carboxamide (6-Cl-ICA) is a synthetic compound derived from indole, notable for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Overview of this compound
6-Cl-ICA is characterized by a chlorine atom at the sixth position of the indole ring and a carboxamide functional group at the second position. Its molecular formula is C₉H₇ClN₂O, with a molecular weight of approximately 196.62 g/mol. This compound has been investigated for its potential therapeutic applications, particularly in cancer treatment and modulation of various biological pathways.
Enzyme Inhibition
One of the key mechanisms by which 6-Cl-ICA exerts its biological effects is through enzyme inhibition:
- Brain-type Glycogen Phosphorylase (PYGB) : 6-Cl-ICA inhibits PYGB, impacting glycogenolysis and energy metabolism in brain cells. This inhibition leads to decreased ATP levels following ischemia and improves cellular energy metabolism.
- Tyrosine Kinases : Research indicates that 6-Cl-ICA inhibits specific tyrosine kinases, including VEGFR2 and FGFR1. These kinases play significant roles in various cellular processes and are implicated in cancer progression.
Cannabinoid Receptor Modulation
6-Cl-ICA has been shown to modulate cannabinoid receptors (CB1 and CB2), which are involved in pain and inflammation pathways. The compound exhibits significant activity at these receptors, suggesting potential applications in treating conditions related to cannabinoid signaling .
Biological Activities
The biological activities of this compound include:
- Anticancer Activity : Studies have demonstrated that 6-Cl-ICA possesses antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7). The compound induces apoptosis via activation of caspases and modulation of Bcl-2 protein levels, showing promise as an anticancer agent .
- Antibacterial Activity : Preliminary studies suggest moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, indicating potential for further exploration in infectious disease contexts.
Case Studies and Experimental Data
- Antiproliferative Effects : In vitro assays revealed that compounds structurally related to 6-Cl-ICA exhibit strong antiproliferative activity. For instance, derivatives showed GI50 values comparable to doxorubicin against MCF-7 cells, with significant apoptotic effects observed .
- Inhibition of ASK1 Kinase : A derivative of indole-2-carboxamide demonstrated potent inhibitory activity against ASK1 kinase, which is linked to inflammatory responses. This compound showed efficacy in a mouse model of ulcerative colitis by suppressing inflammatory cytokines and improving disease outcomes .
- Structure–Activity Relationship (SAR) : SAR studies indicate that modifications to the indole structure can enhance potency at cannabinoid receptors. For example, the presence of specific substituents significantly affects modulation potency .
Summary Table of Biological Activities
Properties
IUPAC Name |
6-chloro-1H-indole-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-6-2-1-5-3-8(9(11)13)12-7(5)4-6/h1-4,12H,(H2,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXYHJSHKQOYMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=C2)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406445 | |
Record name | 6-chloro-1H-indole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80406445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21109-13-7 | |
Record name | 6-chloro-1H-indole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80406445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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